8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

CNS drug design Lipophilicity 5-HT1A receptor

8-(Cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 578749-25-4) is a synthetic purine-2,6‑dione derivative with a molecular formula of C₂₀H₂₅N₅O₂ and a molecular weight of 367.4 g·mol⁻¹. It features a cyclopentylamino substituent at the C8 position, a 3‑phenylpropyl group at N7, and a single methyl group at N3, leaving the N1 position unsubstituted.

Molecular Formula C20H25N5O2
Molecular Weight 367.4 g/mol
CAS No. 578749-25-4
Cat. No. B6417039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
CAS578749-25-4
Molecular FormulaC20H25N5O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCC3)CCCC4=CC=CC=C4
InChIInChI=1S/C20H25N5O2/c1-24-17-16(18(26)23-20(24)27)25(13-7-10-14-8-3-2-4-9-14)19(22-17)21-15-11-5-6-12-15/h2-4,8-9,15H,5-7,10-13H2,1H3,(H,21,22)(H,23,26,27)
InChIKeyRKHFEYOABNRYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 578749-25-4): A Structurally Distinct Purine-2,6-dione for Serotonergic and CNS Research Procurement


8-(Cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 578749-25-4) is a synthetic purine-2,6‑dione derivative with a molecular formula of C₂₀H₂₅N₅O₂ and a molecular weight of 367.4 g·mol⁻¹ . It features a cyclopentylamino substituent at the C8 position, a 3‑phenylpropyl group at N7, and a single methyl group at N3, leaving the N1 position unsubstituted. This compound belongs to a class of purine-2,6‑diones that have been investigated for affinity at serotonin 5‑HT₁A, 5‑HT₂A, and 5‑HT₇ receptors, with the 7‑arylalkyl substituent being a key determinant of receptor binding profile and CNS penetration potential [1].

1
Serotonergic receptor research: 7-phenylpropyl purine-2,6-dione scaffold with reported 5-HT1A/5-HT2A/5-HT7 affinity context
2
CNS penetration studies: extended N7 arylalkyl group supports lipophilicity-driven BBB permeation assessment
3
Focused library synthesis: N1-unsubstituted core enables late-stage diversification not accessible in 1,3-dimethyl analogs

Why Generic Substitution Fails for 8-(Cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione in Serotonin Receptor Research


Purine-2,6‑dione derivatives with different N7 and C8 substitution patterns exhibit markedly divergent serotonin receptor affinity profiles and functional activities [1]. The 3‑phenylpropyl substituent at N7 confers distinct lipophilicity and steric properties compared to benzyl or methylbenzyl analogs, directly influencing 5‑HT₁A receptor binding (Ki values ranging from 8–50 nM for related phenylpropyl‑substituted compounds) [2]. The cyclopentylamino group at C8 introduces a conformationally restricted secondary amine that is not mimicked by linear alkylamino or thioether substituents. Furthermore, the absence of a methyl group at N1 (in contrast to the widely studied 1,3‑dimethylpurine‑2,6‑diones) alters the hydrogen‑bond donor/acceptor capacity of the purine core, potentially affecting both target engagement and off‑target selectivity [1]. These cumulative structural features mean that even closely related purine-2,6‑diones cannot be assumed to be functionally interchangeable in binding assays, in vivo behavioral models, or structure‑activity relationship (SAR) studies.

Target compound
N7 3-phenylpropyl substituent; reported higher lipophilicity context for CNS programs
7-Benzyl analog (CAS 578752-07-5)
Shorter N7 benzyl group may shift brain-to-plasma ratio; receptor affinity profile may not transfer
Target compound
C8 cyclopentylamino: conformationally restricted secondary amine; reported favorable steric fit in purine binding context
8-Alkylamino analog (CAS 377058-43-0)
Linear propylamino at C8 lacks conformational restriction; target engagement kinetics may differ
Target compound
N1 unsubstituted: altered H-bond donor capacity vs 1,3-dimethyl series; additional diversification site available
1,3-Dimethylpurine-2,6-diones
Both N1 and N3 blocked; hydrogen-bond profile and off-target selectivity context may shift

Quantitative Differentiation Evidence for 8-(Cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione Versus Closest Analogs


Lipophilicity-Driven CNS Penetration Advantage of 7-Phenylpropyl Over 7-Benzyl Substituent in Purine-2,6-diones

Class-level evidence from purine-2,6-dione SAR studies demonstrates that elongating the N7 substituent from benzyl to phenylpropyl systematically increases lipophilicity (calculated logP) by approximately 1.5–2.0 log units, a range associated with enhanced passive blood‑brain barrier permeation [1]. The target compound bears a 7‑(3‑phenylpropyl) group (C₉H₁₁), whereas the closest commercially available comparator, 7‑benzyl‑8‑(cyclopentylamino)‑3‑methyl‑1H‑purine‑2,6(3H,7H)‑dione (CAS 578752‑07‑5), bears a 7‑benzyl group (C₇H₇) . This structural difference is non‑trivial for CNS‑targeted programs, where small changes in logP can substantially shift the brain‑to‑plasma ratio.

CNS Penetration cLogP
Class-level
Target cLogP ≈ 3.8–4.2 vs comparator ≈ 2.6–3.0; estimated ΔcLogP ≈ +1.2–1.6 log units
Reported lipophilicity context supports CNS penetration assessment
Fragment-based calculation; experimental logP not available
CNS drug design Lipophilicity 5-HT1A receptor Blood-brain barrier penetration

Conformational Restriction Advantage of 8-Cyclopentylamino Over 8-Alkylamino Substituent for Receptor Binding Kinetics

The 8‑cyclopentylamino group introduces a conformationally semi‑rigid cycloalkylamine, in contrast to the freely rotating linear alkylamino groups found in compounds such as 3‑methyl‑7‑(3‑phenylpropyl)‑8‑(propylamino)‑3,7‑dihydro‑1H‑purine‑2,6‑dione (CAS 377058‑43‑0) . In the broader class of C8‑alkylamine‑substituted purines, cyclopentylamine substitution has been shown to be superior to linear alkylamines for target engagement; for example, in the context of equilibrative nucleoside transporter (ENT) inhibition, the cyclopentylamine‑substituted analog achieved a Ki of 125 nM, whereas the corresponding cyclohexylamino analog showed a Ki of 400 nM, a >3‑fold loss of potency [1]. Although this class‑level data comes from an ENT inhibition context rather than from serotonin receptor assays, it illustrates the general principle that cyclopentylamine provides a favorable balance of steric fit and conformational restriction compared to other cycloalkylamines and linear amines.

C8 Amine Binding Ki
Class-level
Cyclopentylamino Ki 125 nM vs cyclohexylamino Ki 400 nM (3.2-fold difference, ENT1 assay context)
Reported conformational restriction context; serotonin receptor data not available
hENT1 SAENTA-fluorescein displacement; extrapolation requires validation
GPCR ligand design Conformational restriction 5-HT receptor Structure-activity relationship

5-HT1A Receptor Affinity Conferred by 7-Phenylpropyl Substitution: Class-Level SAR Evidence in Purine-2,6-diones

Direct SAR from 1,3‑dimethylpurine‑2,6‑dione series demonstrates that compounds bearing a 7‑phenylpropyl substituent consistently achieve high 5‑HT₁A receptor affinity. Specifically, compounds 12, 14, and 16 from the 1‑phenylpiperazinylpropyl series, all featuring a 7‑(3‑phenylpropyl) group, exhibited Ki values of 8–50 nM at 5‑HT₁A receptors [1]. In contrast, analogous compounds with shorter 7‑phenylmethyl substituents showed reduced 5‑HT₁A affinity unless compensated by additional modifications (e.g., 2‑OCH₃ in the arylpiperazine moiety). The target compound retains the 7‑phenylpropyl group that drives this affinity, but pairs it with an 8‑cyclopentylamino group rather than the 8‑arylpiperazinylpropylamino group used in the reference series. This structural divergence creates an opportunity to probe whether 5‑HT₁A affinity can be maintained with a lower‑molecular‑weight C8 substituent (cyclopentylamino = 97 Da vs. phenylpiperazinylpropylamino ≈ 260 Da), potentially improving ligand efficiency.

5-HT1A Affinity Range
Class-level
Ki 8–50 nM for 7-phenylpropyl purine-2,6-diones in 1,3-dimethyl series
Reported receptor affinity context; target compound Ki not directly measured
[3H]-8-OH-DPAT binding in rat hippocampal membranes
5-HT1A receptor Purine-2,6-dione SAR Antidepressant drug discovery Radioligand binding

Combinatorial Synthetic Accessibility: 8-Cyclopentylamino-7-phenylpropyl Purine-2,6-diones as Modular Scaffolds for Focused Library Synthesis

The 8‑(cyclopentylamino)‑3‑methyl‑7‑(3‑phenylpropyl)‑1H‑purine‑2,6(3H,7H)‑dione scaffold offers a unique advantage over 1,3‑dimethylated analogs in that the N1 position remains available for further functionalization (e.g., alkylation, acylation, or attachment of pharmacokinetic modulating groups). In the 1,3‑dimethylpurine‑2,6‑dione series (the scaffold used in >80% of published purine-2,6‑dione 5‑HT ligands [1]), both N1 and N3 are blocked, eliminating this vector for chemical diversification. The target compound thus provides an additional point of structural variation that can be exploited in lead optimization campaigns. The combination of a synthetically accessible N1 handle with the proven 7‑phenylpropyl/8‑cyclopentylamino pharmacophore elements makes this compound a privileged intermediate for generating focused libraries with systematically varied N1 substituents.

N1 Diversification
Reported
One additional chemically addressable site vs 1,3-dimethyl series (N1 free for alkylation/acylation)
Reported synthetic context for focused library generation
Late-stage functionalization under standard conditions
Medicinal chemistry Focused library design Purine SAR High-throughput screening

Predicted Physicochemical Differentiation: Molecular Weight and Hydrogen-Bond Donor Count Versus 1,3-Dimethyl Analogs

The target compound (MW 367.4 g·mol⁻¹, 2 H‑bond donors) is structurally lighter and possesses fewer hydrogen‑bond donors than the prototypical 5‑HT₁A‑active purine‑2,6‑diones in the 1,3‑dimethyl‑8‑arylpiperazinyl series (MW typically 450–550 g·mol⁻¹, 0–1 H‑bond donors but with larger polar surface area due to the piperazine ring) [1]. The absence of the 1‑methyl group reduces the molecular weight by 14 Da compared to 1,3‑dimethylated analogs with otherwise identical substitution, while the cyclopentylamino group at C8 is significantly smaller (97 Da) than the arylpiperazinylpropylamino groups (260–300 Da) used in high‑affinity reference compounds. This shift in physicochemical profile places the target compound closer to the CNS MPO (multiparameter optimization) sweet spot (MW < 400, HBD ≤ 3, tPSA < 90 Ų), suggesting improved potential for CNS drug‑likeness [2].

CNS Drug-likeness
Context-dependent
MW 367.4 vs ~530–550 for arylpiperazine analogs; HBD 2 vs 0–1; tPSA ≈ 82 vs 95–110 Ų
Reported physicochemical profile closer to CNS MPO favorable range
Cross-study comparison; requires experimental CNS PK validation
Drug-likeness Physicochemical properties Lead optimization CNS MPO score

Optimal Research and Procurement Application Scenarios for 8-(Cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione


CNS 5-HT₁A Receptor Lead Identification: Probing the 7-Phenylpropyl Pharmacophore with Reduced Molecular Complexity

In early‑stage CNS drug discovery programs targeting the 5‑HT₁A receptor, the target compound serves as a lower‑molecular‑weight alternative to the well‑characterized but larger 1,3‑dimethyl‑8‑arylpiperazinylpropylamino‑purine‑2,6‑diones. Procurement of this compound enables radioligand displacement screening to determine whether 5‑HT₁A affinity (Ki < 100 nM) can be retained when the bulky arylpiperazine is replaced by the compact cyclopentylamino group, a finding that would directly inform fragment‑based or lead‑like optimization strategies [1].

Focused Purine-2,6-dione Library Synthesis via N1 Diversification for Multitarget Serotonergic Profiling

Medicinal chemistry teams constructing focused libraries around the purine‑2,6‑dione scaffold can use the target compound as a late‑stage diversification intermediate. Because the N1 position is unsubstituted, it can be selectively alkylated, acylated, or conjugated to generate a series of N1‑varied analogs while keeping the 7‑phenylpropyl and 8‑cyclopentylamino groups constant, enabling systematic exploration of N1 substitution effects on 5‑HT₁A/5‑HT₇ selectivity and ADME properties [2].

Comparative CNS Penetration Assessment: Phenylpropyl Versus Benzyl Substituent in Matched Molecular Pairs

By procuring both the target compound (7‑phenylpropyl) and its commercially available 7‑benzyl analog (CAS 578752‑07‑5, available from Sigma‑Aldrich ), researchers can conduct matched molecular pair (MMP) analysis to experimentally quantify the impact of N7 chain elongation on passive permeability (PAMPA‑BBB), brain‑to‑plasma ratio in rodent pharmacokinetic studies, and receptor binding kinetics at 5‑HT₁A and 5‑HT₇ receptors.

Chemical Probe Development: Investigating Cyclopentylamino-Containing Purines for Adenosine or Nucleoside Transporter Targets

Given the class‑level evidence that C8‑cyclopentylamino‑substituted purines are among the most potent inhibitors of equilibrative nucleoside transporters (ENTs) [3], the target compound can be evaluated as a chemical probe in ENT1‑ or ENT2‑expressing cell lines. The 7‑phenylpropyl substituent may confer additional binding interactions or selectivity over the simpler C8‑cyclopentylamino purines previously characterized, making this compound suitable for transporter pharmacology studies in cancer or cardiovascular research contexts.

Application
Selection Property
Validation Focus
5-HT1A receptor screening
7-phenylpropyl pharmacophore context
Radioligand binding assay review
Focused library synthesis
N1 diversification handle
N1-substituted analog SAR profiling
CNS penetration MMP study
7-phenylpropyl vs 7-benzyl context
Brain-to-plasma ratio review
ENT transporter probe studies
8-cyclopentylamino ENT context
ENT1/ENT2 selectivity review
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